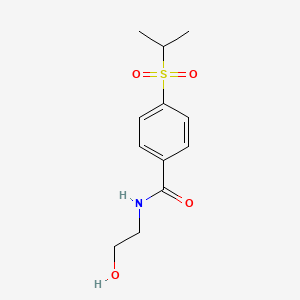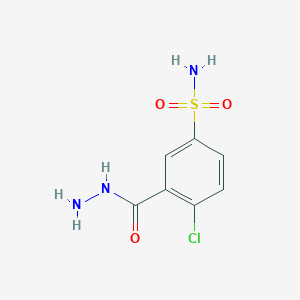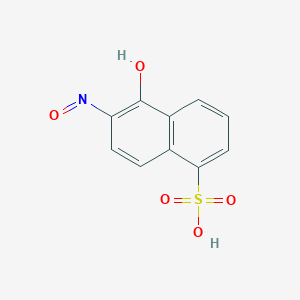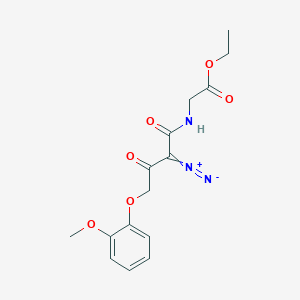
2,2'-Binaphthalene, 1,1',8,8'-tetramethoxy-6,6'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- is a complex organic compound characterized by the presence of two naphthalene units connected at the 2 and 2’ positions The compound is further substituted with methoxy groups at the 1,1’,8, and 8’ positions and methyl groups at the 6 and 6’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- typically involves multiple steps. One common approach starts with the transformation of readily available 2,2’,6,6’-tetramethoxy-1,1’-biphenyl. This compound undergoes a series of reactions, including the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring . The process involves the use of reagents such as CuCl2 and catalytic PdCl2, followed by hydrogenation and further transformations to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, including the use of scalable reaction conditions and efficient purification techniques, would be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound is similar in structure but lacks the methoxy groups present in 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl-.
2,2’-Dimethyl-1,1’-binaphthalene: Another similar compound that differs in the position and type of substituents.
Uniqueness
The presence of methoxy groups at the 1,1’,8, and 8’ positions and methyl groups at the 6 and 6’ positions makes 2,2’-Binaphthalene, 1,1’,8,8’-tetramethoxy-6,6’-dimethyl- unique
Propriétés
Numéro CAS |
17667-24-2 |
|---|---|
Formule moléculaire |
C26H26O4 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-(1,8-dimethoxy-6-methylnaphthalen-2-yl)-1,8-dimethoxy-6-methylnaphthalene |
InChI |
InChI=1S/C26H26O4/c1-15-11-17-7-9-19(25(29-5)23(17)21(13-15)27-3)20-10-8-18-12-16(2)14-22(28-4)24(18)26(20)30-6/h7-14H,1-6H3 |
Clé InChI |
SREDCDFRKOAWDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)


![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)






![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

